2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with an appropriate alkylating agent. One common method involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form thioethers or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thioesters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This can result in the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-mercapto-1,3,4-thiadiazole: A parent compound with similar biological activities and chemical reactivity.
5-amino-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with antimicrobial and anticancer properties.
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its use in the synthesis of various biologically active compounds.
Uniqueness
2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylbutanamide group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
2-ethyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-3-5(4-2)6(12)9-7-10-11-8(13)14-7/h5H,3-4H2,1-2H3,(H,11,13)(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWNXXERNBUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NNC(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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